(E)-(4-Styrylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-Styrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic group and two hydroxyl groups. This compound is particularly notable for its styryl group, which is a vinyl group attached to a phenyl ring. This compound is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(4-Styrylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromostyrene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions. The choice of solvents and catalysts may vary to optimize yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(E)-(4-Styrylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The styryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Halogenated styryl derivatives.
Scientific Research Applications
(E)-(4-Styrylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-(4-Styrylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the styryl group, making it less versatile in certain synthetic applications.
Vinylboronic acid: Contains a vinyl group but lacks the phenyl ring, limiting its stability and reactivity.
(E)-(4-Vinylphenyl)boronic acid: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
(E)-(4-Styrylphenyl)boronic acid is unique due to its combination of a styryl group and a boronic acid moiety. This structure provides enhanced reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications. Its ability to form stable boronate complexes also makes it valuable in sensing and molecular recognition applications .
Biological Activity
(E)-(4-Styrylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, have been explored for their potential in various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.
Anticancer Activity
Research has shown that boronic acids can act as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. A study synthesized a series of boronic acid-containing compounds and evaluated their effects on cell lines. The compound this compound demonstrated significant inhibition of cell growth with IC50 values comparable to known anticancer agents. Specifically, it was indicated that modifications in the aromatic structure can enhance the biological activity of these compounds against various cancer cell lines .
Antibacterial Properties
Boronic acids have also been investigated for their antibacterial properties. A study highlighted the synthesis of several boronic acid derivatives that exhibited antimicrobial activity against pathogenic strains of Escherichia coli. The results indicated that certain derivatives showed higher activity than conventional antibiotics, suggesting a promising role for this compound in combating bacterial infections .
The mechanism by which this compound exerts its biological effects involves interactions with cellular targets such as proteins and enzymes. For instance, the compound's ability to bind to tubulin disrupts microtubule dynamics, leading to apoptosis in cancer cells. Additionally, its interaction with bacterial enzymes may inhibit critical metabolic pathways necessary for bacterial survival .
Study 1: Tubulin Polymerization Inhibition
In a focused study on tubulin polymerization, this compound was shown to inhibit this process effectively. The IC50 values were determined through cell viability assays using B-16 and 1-87 cell lines. The findings suggested that this compound could serve as a lead structure for developing new anticancer therapies .
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of various boronic acids included this compound among other derivatives. The study revealed that this compound exhibited significant antibacterial activity against multiple strains of E. coli, with results indicating a higher potency than some traditional antibiotics .
Table 1: Biological Activity of this compound
Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | B-16 | 0.48 - 2.1 | |
Antibacterial | Escherichia coli | <10 | |
Tubulin Polymerization | N/A | 21 - 22 |
Table 2: Comparison of Boronic Acid Derivatives
Properties
Molecular Formula |
C14H13BO2 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,16-17H/b7-6+ |
InChI Key |
RAHFHNVYCKLZGU-VOTSOKGWSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.